Dimethyl [(4-methylphenyl)methylidene]propanedioate
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Overview
Description
Dimethyl [(4-methylphenyl)methylidene]propanedioate is an organic compound with a complex structure that includes a dimethyl ester group and a substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [(4-methylphenyl)methylidene]propanedioate typically involves the esterification of [(4-methylphenyl)methylidene]propanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions is crucial to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [(4-methylphenyl)methylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Formation of [(4-methylphenyl)methylidene]propanedioic acid.
Reduction: Formation of dimethyl [(4-methylphenyl)methylidene]propanediol.
Substitution: Formation of substituted benzene derivatives, such as nitro or bromo compounds.
Scientific Research Applications
Dimethyl [(4-methylphenyl)methylidene]propanedioate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl [(4-methylphenyl)methylidene]propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through pathways that involve the modulation of biochemical processes, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl [(4-chlorophenyl)methylidene]propanedioate
- Dimethyl [(4-nitrophenyl)methylidene]propanedioate
- Dimethyl [(4-methoxyphenyl)methylidene]propanedioate
Uniqueness
Dimethyl [(4-methylphenyl)methylidene]propanedioate is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and interactions compared to other similar compounds
Properties
IUPAC Name |
dimethyl 2-[(4-methylphenyl)methylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-9-4-6-10(7-5-9)8-11(12(14)16-2)13(15)17-3/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFHTEICLILDBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60500556 |
Source
|
Record name | Dimethyl [(4-methylphenyl)methylidene]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60500556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59832-45-0 |
Source
|
Record name | Dimethyl [(4-methylphenyl)methylidene]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60500556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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